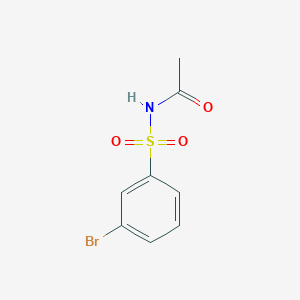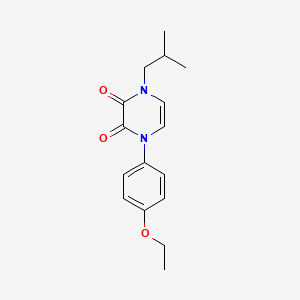
1-(4-ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione, also known as ethyl maltol, is a flavoring agent that is commonly used in the food industry. It is a white crystalline powder that has a sweet, caramel-like odor and taste. Ethyl maltol is synthesized from maltol, which is a natural organic compound that is found in roasted malt, pine needles, and some fruits.
Scientific Research Applications
Domino Reactions in Drug Synthesis
Domino reactions are a series of transformations that occur under the same reaction conditions, allowing for the efficient synthesis of complex molecules. “F2580-2030” can be utilized in domino reactions to create bioactive natural products and pharmaceutical agents. These reactions are valued for their atom economy, high selectivity, and reduced waste, making them an example of green chemistry .
Synthesis of Tetrahydroquinolines
Tetrahydroquinolines are a class of compounds with various pharmaceutical applications. “F2580-2030” can be involved in the synthesis of these compounds, which are important for creating drugs that act on the central nervous system, among other uses .
Antibacterial Properties
Compounds synthesized from “F2580-2030” may exhibit antibacterial properties. Research into the structure-activity relationship (SAR) of these compounds could lead to the development of new antibacterial agents, which is crucial in the fight against drug-resistant bacteria .
Neurodegenerative Disease Treatment
The compound “F2580-2030” could be used to synthesize molecules that target neurodegenerative diseases. By affecting neurotransmitter systems, these molecules might offer therapeutic benefits for conditions such as Alzheimer’s and Parkinson’s disease .
Anti-Infective Agents
“F2580-2030” may serve as a precursor in the synthesis of anti-infective agents. These agents could be effective against a variety of pathogens, providing a new avenue for treating infectious diseases .
Orthopedic Applications
While not directly related to “F2580-2030”, the identifier “F2580” is associated with ASTM F2580, a standard for fatigue testing of modular femoral stems in orthopedics. This highlights the importance of precise identification and nomenclature in scientific research to avoid confusion between different fields .
Biomimetic Pathways in Synthesis
The compound can be used in synthetic pathways that mimic biological processes. This approach can lead to the discovery of new drugs by replicating the natural synthesis of bioactive compounds .
Green Chemistry and Sustainable Practices
Lastly, “F2580-2030” can contribute to sustainable practices in chemical synthesis. Its use in reactions that minimize waste and energy consumption aligns with the principles of green chemistry, promoting environmental responsibility in scientific research .
properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-21-14-7-5-13(6-8-14)18-10-9-17(11-12(2)3)15(19)16(18)20/h5-10,12H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAGTWLHSSXBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2872682.png)
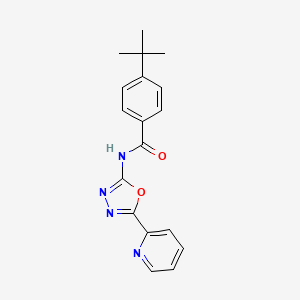
![N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2872684.png)
![9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872685.png)
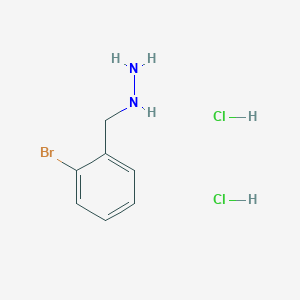
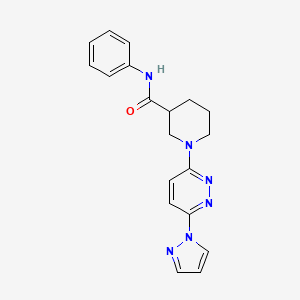
![5-(3,5-difluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872689.png)
![[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2872690.png)

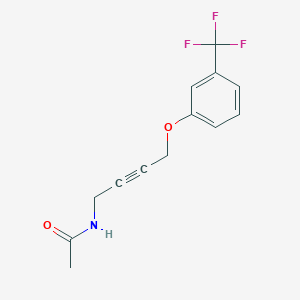

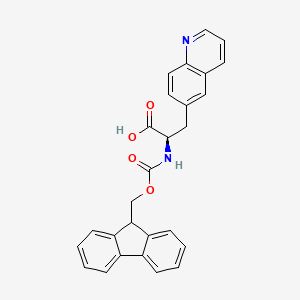
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)
